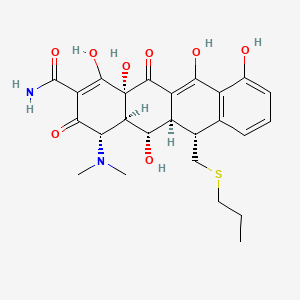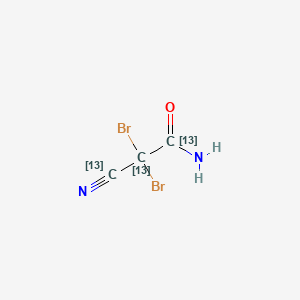
Dibromocyanoacetamide-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromocyanoacetamide-13C3 is a chemical compound that contains three carbon-13 isotopes. It is a labeled compound, often used in various fields of research, including medical, environmental, and industrial research. The compound is known for its stability and is commonly used in nuclear magnetic resonance (NMR) analysis as a labeling reagent . It appears as a solid, colorless, or white crystalline powder and is relatively stable at room temperature .
Applications De Recherche Scientifique
Dibromocyanoacetamide-13C3 has several scientific research applications:
Chemistry: It is used as a labeling reagent in NMR analysis to study chemical reactions and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways and interactions.
Medicine: It is employed in the development of new drugs and therapeutic agents by providing insights into molecular interactions and mechanisms.
Industry: this compound is used as a chemical additive to control bacterial contamination in ethanol fermentation.
Méthodes De Préparation
Analyse Des Réactions Chimiques
Dibromocyanoacetamide-13C3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of Dibromocyanoacetamide-13C3 involves its interaction with specific molecular targets. The compound acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidized S-S form . This multi-site effect makes it a fast-acting biocide, exerting its biocidal action immediately after application .
Comparaison Avec Des Composés Similaires
Dibromocyanoacetamide-13C3 can be compared with other similar compounds, such as:
2,2-Dibromo-2-cyanoacetamide: This compound shares a similar structure but does not contain the 13C isotopes.
2,2-Dibromo-3-nitrilopropanamide: Another structurally related compound with different isotopic labeling.
The uniqueness of this compound lies in its 13C labeling, which makes it particularly useful for NMR analysis and other research applications that require isotopic labeling .
Propriétés
IUPAC Name |
2-(azanylidyne(113C)methyl)-2,2-dibromoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2N2O/c4-3(5,1-6)2(7)8/h(H2,7,8)/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIVKBHZENILKB-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(=O)N)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](#N)[13C]([13C](=O)N)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)
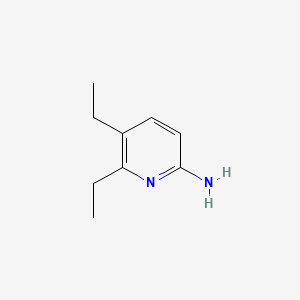
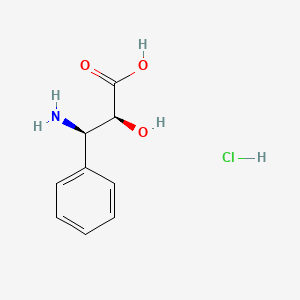

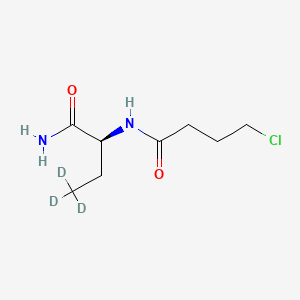
![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B587467.png)
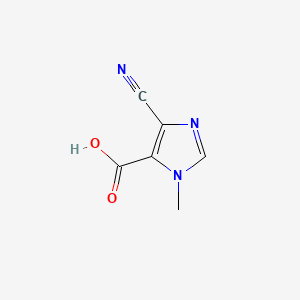
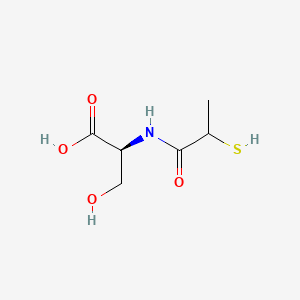
![tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B587474.png)
